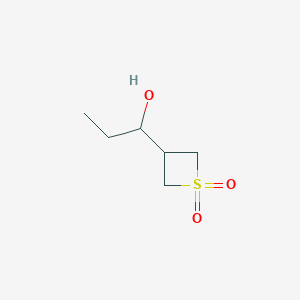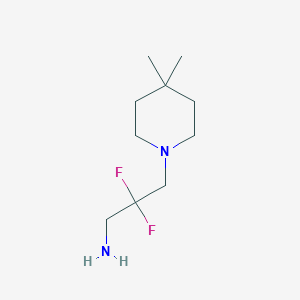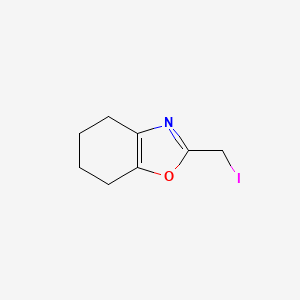
3-Amino-1-(4-iodophenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(4-iodophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₂INO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-iodophenyl)propan-1-ol typically involves the iodination of a precursor compound followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 4-iodobenzaldehyde with nitromethane to form 4-iodo-β-nitrostyrene, which is then reduced to 4-iodo-β-phenylethylamine. This intermediate is further reacted with formaldehyde and hydrogen cyanide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Amino-1-(4-iodophenyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-Amino-1-(4-iodophenyl)propan-1-one.
Reduction: Formation of 3-Amino-1-(4-iodophenyl)propan-1-amine.
Substitution: Formation of 3-Amino-1-(4-substituted phenyl)propan-1-ol.
科学研究应用
3-Amino-1-(4-iodophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-1-(4-iodophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The iodine atom may also play a role in its biological activity by facilitating the formation of covalent bonds with target molecules .
相似化合物的比较
Similar Compounds
3-Aminopropan-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodoaniline: Contains an iodine atom and an amino group but lacks the hydroxyl group.
3-Amino-1-phenylpropan-1-ol: Similar structure but without the iodine atom.
Uniqueness
3-Amino-1-(4-iodophenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a propane backbone, along with an iodine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
属性
分子式 |
C9H12INO |
|---|---|
分子量 |
277.10 g/mol |
IUPAC 名称 |
3-amino-1-(4-iodophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 |
InChI 键 |
OSHGGCAOBZIYHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CCN)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


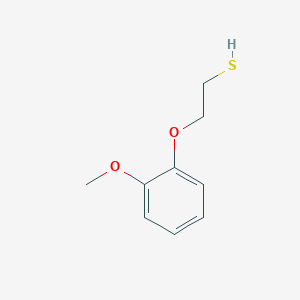
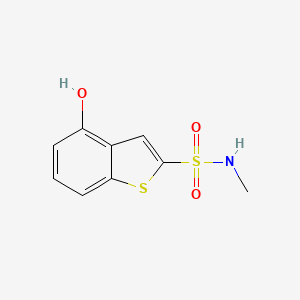
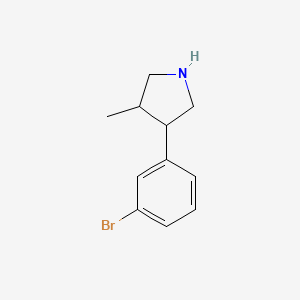
![ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13196042.png)

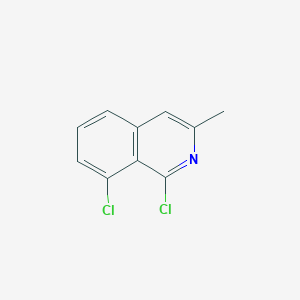

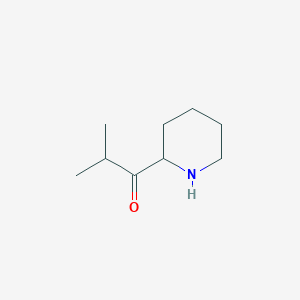
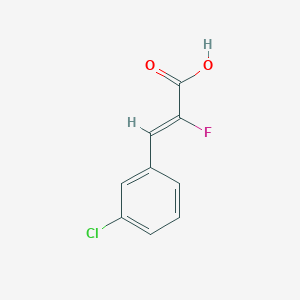
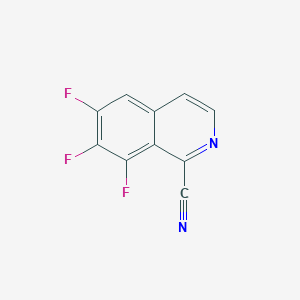
![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
